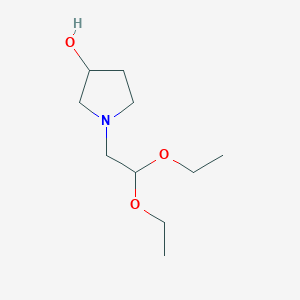
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is an organic compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21NO3/c1-3-13-10(14-4-2)8-11-6-5-9(12)7-11/h9-10,12H,3-8H2,1-2H3 . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two ethoxy groups attached to a carbon atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Life Science Research
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol: wird in der Life-Science-Forschung aufgrund seiner biologischen Aktivitäten eingesetzt. Es kann als Baustein bei der Synthese komplexerer Moleküle dienen, die mit biologischen Systemen interagieren können. Diese Verbindung könnte in der Untersuchung zellulärer Prozesse oder als potenzieller Vorläufer für Pharmazeutika, die auf bestimmte Rezeptoren im Körper abzielen, eine Rolle spielen .
Material Science
Im Bereich der Materialwissenschaften könnten die Eigenschaften dieser Verbindung zur Herstellung neuartiger Materialien genutzt werden. Seine organische Struktur könnte zur Entwicklung biomedizinischer Materialien beitragen, die möglicherweise bei der Entwicklung von Arzneimittelverabreichungssystemen oder als Teil von Gerüsten in der Gewebezüchtung helfen. Es könnte auch Anwendungen in elektronischen Materialien finden, möglicherweise als Bestandteil in organischen Halbleitern.
Chemische Synthese
This compound: spielt eine Rolle in der chemischen Synthese, wo es als Zwischenprodukt oder Reagenz fungieren kann. Seine Struktur ermöglicht eine weitere Funktionalisierung, was es zu einer vielseitigen Verbindung für die Synthese einer Vielzahl von chemischen Produkten macht. Es könnte bei der Synthese komplexer organischer Moleküle verwendet werden, einschließlich solcher mit potenziellen therapeutischen Wirkungen .
Chromatographie
Diese Verbindung könnte in der Chromatographie als Standard- oder Referenzverbindung verwendet werden, um ähnliche Verbindungen in einer Mischung zu identifizieren und zu quantifizieren. Seine einzigartige chemische Signatur ermöglicht es, ein Bezugspunkt in analytischen Methoden zu sein und den Reinigungsprozess anderer Substanzen zu unterstützen .
Analytische Forschung
In der analytischen Forschung kann This compound zur Entwicklung neuer analytischer Methoden verwendet werden. Seine Eigenschaften können zum Verständnis des Verhaltens ähnlicher Verbindungen unter verschiedenen Bedingungen beitragen, was für die Weiterentwicklung analytischer Techniken entscheidend ist .
Kundenspezifische Synthese und Beschaffung
Die Verbindung ist auch in der kundenspezifischen Synthese und Beschaffung von Bedeutung. Es kann für spezifische Forschungsbedürfnisse geliefert werden, einschließlich der Entwicklung neuer Verbindungen oder der Untersuchung seiner Eigenschaften und Reaktionen. Diese Anwendung ist wichtig für Forscher, die spezifische Verbindungen benötigen, die nicht einfach im Handel erhältlich sind .
Safety and Hazards
This compound is labeled with the signal word “Danger” and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(2,2-diethoxyethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-3-13-10(14-4-2)8-11-6-5-9(12)7-11/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYJGWMZZIZUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCC(C1)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



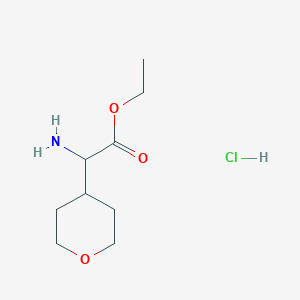
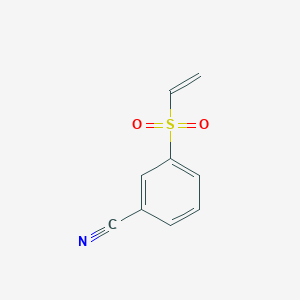
![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)
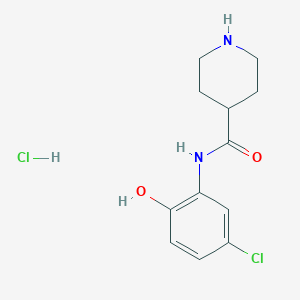

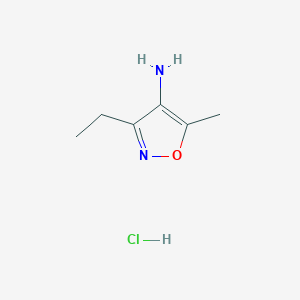

![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)
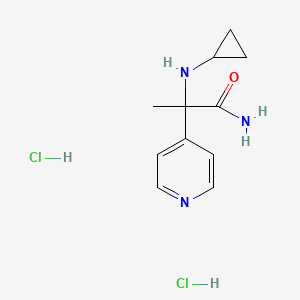



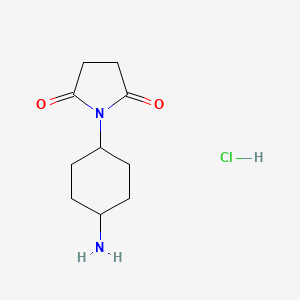
![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)